2-(2-Chlorophenyl)-3-oxopentanenitrile
Description
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C11H10ClNO/c1-2-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3 |
InChI Key |
WSWCNOMTOVWMLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C#N)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-oxopentanenitrile typically involves the reaction of 2-chlorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method is the Knoevenagel condensation, where 2-chlorobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in synthetic chemistry .
Scientific Research Applications
2-(2-Chlorophenyl)-3-oxopentanenitrile has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research into its derivatives has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity and signaling pathways. This interaction can result in various biological effects, including inhibition of enzyme function and alteration of cellular processes .
Comparison with Similar Compounds
2-(4-Chlorophenyl)-3-oxopropanenitrile
- Structure : Features a shorter propanenitrile chain (three carbons) with a ketone at position 3 and a para-chlorophenyl group at position 2.
- Molecular Formula: C₉H₆ClNO.
- Molar Mass : 179.60 g/mol.
- Chain Length: Shorter chain decreases lipophilicity, which may limit membrane permeability in biological applications. Applications: Catalogued as a reagent (CAS 62538-21-0), indicating utility in synthetic chemistry.
2-{(2-Chlorophenyl)aminomethylidene}-4,4-dimethyl-3-oxopentanenitrile
- Structure: Shares the 2-chlorophenyl and 3-oxopentanenitrile backbone but includes additional amino, methylsulfanyl, and dimethyl groups.
- Molecular Formula : C₁₅H₁₇ClN₂OS.
- Molar Mass : 308.83 g/mol.
- Steric Effects: Bulkier structure may reduce reactivity toward electrophiles but enhance binding specificity in biological systems.
Diethyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate
- Structure : A dihydropyridine derivative with ester groups and a 2-chlorophenyl substituent.
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
| Compound Name | CAS RN | Molecular Formula | Molar Mass (g/mol) | Chlorine Position | Chain Length | Key Features |
|---|---|---|---|---|---|---|
| 2-(2-Chlorophenyl)-3-oxopentanenitrile | N/A* | Inferred: C₁₁H₁₀ClNO | ~207.66† | Ortho | Pentanenitrile | Nitrile, ketone, ortho-substituent |
| 2-(4-Chlorophenyl)-3-oxopropanenitrile | 62538-21-0 | C₉H₆ClNO | 179.60 | Para | Propanenitrile | Higher symmetry, lower steric hindrance |
| 2-{(2-Chlorophenyl)amino... | 1024671-38-2 | C₁₅H₁₇ClN₂OS | 308.83 | Ortho | Pentanenitrile | Amino, methylsulfanyl, dimethyl groups |
†Calculated based on structural inference.
Research Findings and Functional Implications
Longer nitrile chains (e.g., pentanenitrile vs. propanenitrile) enhance lipophilicity, favoring interactions with hydrophobic targets.
Reactivity and Synthetic Utility: The ketone and nitrile groups in this compound enable condensation reactions (e.g., Knoevenagel) for constructing heterocycles, as seen in pharmacologically active dihydropyridines.
Biological Activity
2-(2-Chlorophenyl)-3-oxopentanenitrile is an organic compound with a unique structural configuration that includes a chlorinated phenyl group, a ketone functional group, and a nitrile group. Its molecular formula is C11H10ClN and it has a molecular weight of approximately 221.67 g/mol. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.
Chemical Structure
The compound features a five-carbon chain with the following functional groups:
- Chlorophenyl group : Contributes to its reactivity and potential biological interactions.
- Ketone group : Implicated in various biochemical pathways.
- Nitrile group : May enhance the compound's pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including anti-inflammatory and analgesic effects. These activities are crucial for its potential therapeutic applications.
- Anti-inflammatory Activity : The compound has shown promise in inhibiting the production of pro-inflammatory cytokines such as TNF-α. In studies, it was found to suppress TNF-α levels significantly, indicating its potential as an anti-inflammatory agent .
- Analgesic Effects : In animal models, this compound demonstrated a capacity to alleviate pain, comparable to standard analgesics. This was assessed through carrageenan-induced thermal hypernociception models in rats .
Case Studies
- In Vivo Studies : A study evaluated the anti-hypernociceptive effects of various derivatives similar to this compound, where it was administered at a dose of 100 µmol/kg. Results indicated significant inhibition of TNF-α production and pain response in treated groups compared to controls .
- In Vitro Assays : Various assays have been conducted to assess the compound's ability to inhibit specific enzymes related to inflammatory pathways. The results suggest that modifications in the chemical structure can lead to enhanced biological activity .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structure | Notable Characteristics |
|---|---|---|
| 2-(4-Chlorophenyl)-3-oxobutanenitrile | Structure | Similar chlorinated phenyl group; potential for different biological activity. |
| 4-(4-Chlorophenyl)-5-oxo-5-phenylpentanenitrile | Structure | Contains additional phenyl group; may exhibit enhanced stability and reactivity. |
| 2-(p-Chlorophenyl)-3-oxobutyronitrile | Structure | Different carbon chain length; variations in reactivity and biological properties possible. |
Q & A
Q. What are the recommended synthetic routes for 2-(2-Chlorophenyl)-3-oxopentanenitrile, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, a ketone intermediate (e.g., 3-oxopentanenitrile) can react with 2-chlorophenylmagnesium bromide under Grignard conditions. Yield optimization requires precise control of stoichiometry (1:1 molar ratio of aryl halide to nitrile precursor), inert atmosphere (N₂/Ar), and temperature (typically 0–5°C to minimize side reactions). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for signals at δ 7.3–7.5 ppm (aromatic protons from the 2-chlorophenyl group) and δ 2.5–3.5 ppm (methylene/methine protons adjacent to the carbonyl).
- IR : A strong absorption band near 2240 cm⁻¹ confirms the nitrile group (C≡N), while a carbonyl (C=O) stretch appears at ~1700 cm⁻¹.
- MS : The molecular ion peak ([M+H]⁺) should correspond to the molecular weight (calculated: 223.67 g/mol). Fragmentation patterns include loss of Cl (m/z 188) and CO (m/z 195) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritation.
- Store in a cool, dry place away from oxidizing agents.
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How do electronic effects of the 2-chlorophenyl group influence the reactivity of 3-oxopentanenitrile in nucleophilic additions?
- Methodological Answer : The electron-withdrawing Cl substituent activates the nitrile group toward nucleophilic attack by increasing electrophilicity. Computational studies (DFT calculations) show a 15–20% increase in reaction rate compared to unsubstituted phenyl analogs. Kinetic experiments under pseudo-first-order conditions (excess nucleophile) can quantify this effect .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from differences in:
- Catalyst systems : Pd-based catalysts may offer higher yields (75–85%) vs. Cu catalysts (50–60%).
- Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) improve solubility but may promote side reactions.
Systematic reproducibility studies using controlled variables (temperature, solvent purity) are critical. Statistical tools like ANOVA can identify significant factors .
Q. Can this compound serve as a precursor for bioactive molecules, and what functionalization methods are most effective?
- Methodological Answer : Yes, its nitrile and ketone groups allow derivatization:
- Reduction : NaBH₄ converts the ketone to an alcohol, enabling access to pyrrolidine derivatives (potential kinase inhibitors).
- Cyano hydrolysis : Acidic conditions (H₂SO₄, H₂O) yield carboxylic acids for peptide coupling.
Biological screening (e.g., enzyme inhibition assays) should follow OECD guidelines for dose-response validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
